molecular formula C23H29N3O4S B2879535 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide CAS No. 1021040-94-7

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Cat. No.: B2879535
CAS No.: 1021040-94-7
M. Wt: 443.56
InChI Key: RVEPODORRQSUJC-MDWZMJQESA-N
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Description

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a cinnamamide moiety

Scientific Research Applications

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with “N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” are not detailed in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-methoxyphenylpiperazine with a suitable sulfonylating agent, such as sulfonyl chloride, under basic conditions.

    Linking the Piperazine to the Propyl Chain: The next step involves the attachment of a propyl chain to the piperazine derivative. This can be achieved through a nucleophilic substitution reaction using a propyl halide.

    Formation of the Cinnamamide Moiety: The final step involves the formation of the cinnamamide moiety by reacting the intermediate product with cinnamoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine
  • 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide

Uniqueness

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is unique due to its specific combination of a methoxyphenyl-substituted piperazine ring and a cinnamamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-30-22-11-9-21(10-12-22)25-15-17-26(18-16-25)31(28,29)19-5-14-24-23(27)13-8-20-6-3-2-4-7-20/h2-4,6-13H,5,14-19H2,1H3,(H,24,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEPODORRQSUJC-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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